molecular formula C14H10ClN5O2S B15057238 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057238
M. Wt: 347.8 g/mol
InChI Key: STAJIKPWRRJELH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylthio group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrimidinylthio Group: The pyrimidinylthio group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Chlorophenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorophenyl and pyrimidinylthio groups in the triazole scaffold distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H10ClN5O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H10ClN5O2S/c15-9-2-4-10(5-3-9)20-11(12(13(21)22)18-19-20)8-23-14-16-6-1-7-17-14/h1-7H,8H2,(H,21,22)

InChI Key

STAJIKPWRRJELH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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